molecular formula C19H28O5 B4718049 diethyl [4-(2,5-dimethylphenoxy)butyl]malonate

diethyl [4-(2,5-dimethylphenoxy)butyl]malonate

Cat. No. B4718049
M. Wt: 336.4 g/mol
InChI Key: OIMRRLVQAMFETC-UHFFFAOYSA-N
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Description

Diethyl [4-(2,5-dimethylphenoxy)butyl]malonate, also known as DBM, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. DBM belongs to the class of malonate derivatives, which have been studied extensively for their biological activities. DBM has been shown to possess anti-inflammatory, anticancer, and neuroprotective properties, making it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of diethyl [4-(2,5-dimethylphenoxy)butyl]malonate is still being investigated. However, studies have shown that it can modulate various signaling pathways involved in inflammation, such as the NF-kappaB and MAPK pathways. diethyl [4-(2,5-dimethylphenoxy)butyl]malonate has also been shown to induce apoptosis in cancer cells, possibly through the activation of caspases.
Biochemical and Physiological Effects:
diethyl [4-(2,5-dimethylphenoxy)butyl]malonate has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. diethyl [4-(2,5-dimethylphenoxy)butyl]malonate has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In animal studies, diethyl [4-(2,5-dimethylphenoxy)butyl]malonate has been shown to have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using diethyl [4-(2,5-dimethylphenoxy)butyl]malonate in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. diethyl [4-(2,5-dimethylphenoxy)butyl]malonate is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using diethyl [4-(2,5-dimethylphenoxy)butyl]malonate is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are many potential future directions for research on diethyl [4-(2,5-dimethylphenoxy)butyl]malonate. One area of interest is its potential use as a treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of diethyl [4-(2,5-dimethylphenoxy)butyl]malonate and its potential use in cancer therapy. Finally, research on the neuroprotective effects of diethyl [4-(2,5-dimethylphenoxy)butyl]malonate may lead to the development of new treatments for neurodegenerative diseases.

Scientific Research Applications

Diethyl [4-(2,5-dimethylphenoxy)butyl]malonate has been extensively studied for its potential therapeutic applications. In particular, it has been shown to possess anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. diethyl [4-(2,5-dimethylphenoxy)butyl]malonate has also been investigated for its anticancer properties, with studies showing that it can inhibit the growth of various cancer cell lines. Additionally, diethyl [4-(2,5-dimethylphenoxy)butyl]malonate has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

diethyl 2-[4-(2,5-dimethylphenoxy)butyl]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O5/c1-5-22-18(20)16(19(21)23-6-2)9-7-8-12-24-17-13-14(3)10-11-15(17)4/h10-11,13,16H,5-9,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIMRRLVQAMFETC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCCOC1=C(C=CC(=C1)C)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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